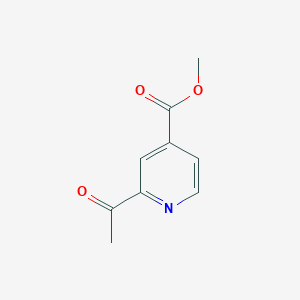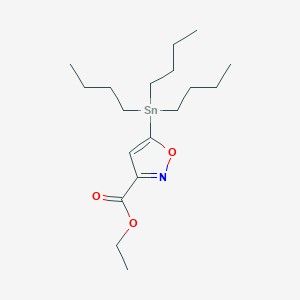
2-Methyl-4(3H)-quinazolinone
説明
2-Methyl-4(3H)-quinazolinone is a chemical compound with the linear formula C9H8N2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 2-Methyl-4(3H)-quinazolinone and similar compounds has been reported in various studies . One such method involves a one-step solvent- and catalyst-free synthesis of 3-substituted quinazoline-2,4-diones under microwave irradiation .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4(3H)-quinazolinone is based on structures generated from information available in databases . The compound has a linear formula of C9H8N2O .
Chemical Reactions Analysis
2-Methyl-4(3H)-quinazolinone has been identified as a bioactive component in certain extracts, showing significant antiviral activity . It has also been involved in the formation of dimers, which are thermodynamically favorable .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4(3H)-quinazolinone include a melting point range of 231-233°C . More detailed properties may be available in specific databases .
科学的研究の応用
Antiviral Research
2-Methylquinazolin-4-ol has shown potential as an antiviral agent against influenza A virus-induced acute lung injury in mice . It has been identified as a significant bioactive component in traditional Chinese herbal formulas used for treating viral pneumonia. The compound exhibited antiviral activity in vitro and ameliorated lung lesions and inflammation in infected mice, suggesting its potential for treating viral pneumonia .
Enzyme Inhibition
This compound is a potent competitive inhibitor of poly (ADP-ribose) synthetase, with a Ki of 1.1 μM, and an inhibitor of mammalian aspartate transcarbamylase (ATCase), with 0.20 mM . These properties make it valuable for research into enzyme mechanisms and for developing therapeutic agents targeting these enzymes.
Pharmaceutical Development
In the pharmaceutical industry, derivatives of 2-Methyl-4(3H)-quinazolinone have been synthesized and evaluated for their antioxidant potential . These derivatives have shown good scavenging potential, comparable to ascorbic acid, which is a positive control in antioxidant assays . This highlights the compound’s relevance in developing new antioxidant drugs.
Material Science
2-Methyl-4(3H)-quinazolinone is used in material science for the development of photodetectors and optical limiters . Its nonlinear absorption and optical limiting properties have been investigated, showing promise for applications in laser protection and photonic devices .
Environmental Science
The compound’s analogs have been the subject of environmental risk assessments. For example, 2-methyl-4-chlorophenoxyacetic acid (MCPA), a related compound, has been evaluated for its toxicity on non-target aquatic plants, highlighting the importance of understanding the environmental impact of such chemicals .
Advanced Oxidation Processes
In environmental science, advanced oxidation processes (AOPs) are used for the degradation of organic compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), which is structurally similar to 2-Methyl-4(3H)-quinazolinone. These studies are crucial for water treatment and reducing environmental pollution .
Catalysis
2-Methyl-4(3H)-quinazolinone and its derivatives are explored as catalysts in various chemical reactions due to their unique electronic properties. They are particularly useful in facilitating chemical reactions, speeding up responses, and enabling ultrasensitive detection in a range of wavelengths .
Drug Synthesis
The compound serves as a core structure in the synthesis of various drugs. Its versatility allows for the creation of multiple derivatives with potential therapeutic applications, such as antimalarial, antibacterial, and anti-inflammatory drugs .
作用機序
Target of Action
2-Methylquinazolin-4-ol, also known as 2-Methyl-4(3H)-quinazolinone, primarily targets two key enzymes: Poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase) .
Poly (ADP-ribose) synthetase plays a crucial role in DNA repair and programmed cell death, while ATCase is a key enzyme in the pyrimidine biosynthetic pathway, catalyzing the first committed step in the biosynthesis of pyrimidine nucleotides .
Mode of Action
2-Methylquinazolin-4-ol acts as a competitive inhibitor of both Poly (ADP-ribose) synthetase and ATCase . This means that it competes with the natural substrates of these enzymes for binding to the active site, thereby reducing their activity .
Biochemical Pathways
By inhibiting Poly (ADP-ribose) synthetase, 2-Methylquinazolin-4-ol can affect the DNA repair process and influence cell survival. The inhibition of ATCase disrupts the pyrimidine biosynthetic pathway, which can impact nucleotide synthesis and, consequently, DNA and RNA synthesis .
Result of Action
The inhibition of Poly (ADP-ribose) synthetase and ATCase by 2-Methylquinazolin-4-ol can lead to disruptions in DNA repair and pyrimidine biosynthesis, respectively . These disruptions can have various molecular and cellular effects, potentially influencing cell survival and proliferation .
将来の方向性
Given its potential antiviral activity against influenza A virus, 2-Methyl-4(3H)-quinazolinone is determined to be a main active component in certain extracts . Its potential as an effective treatment against viral pneumonia via the inhibition of virus replication suggests future research directions .
特性
IUPAC Name |
2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYHAAMDAPVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170208 | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4(3H)-quinazolinone | |
CAS RN |
1769-24-0 | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1769-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1769-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4(3H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)

